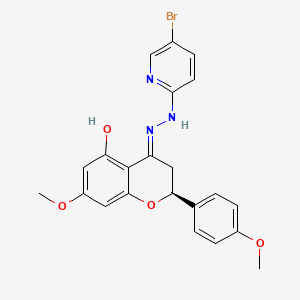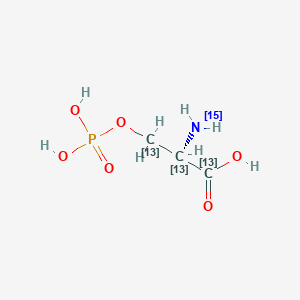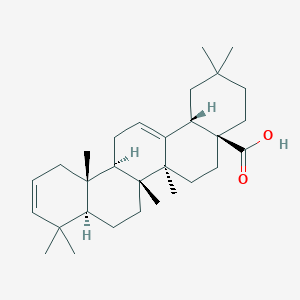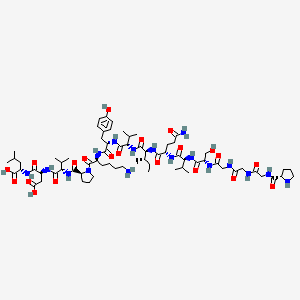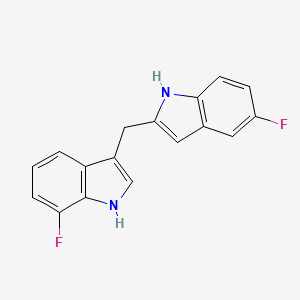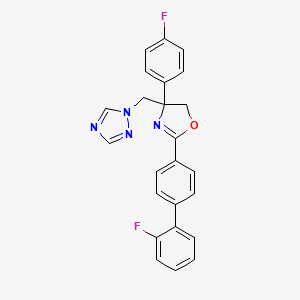
Antifungal agent 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 24 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of pathogenic fungi. This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with their cellular processes, thereby preventing the spread of infection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 24 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The intermediate is then subjected to further functionalization to introduce specific groups that enhance its antifungal activity. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 24 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties and enhance its antifungal activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed: The major products formed from these reactions include hydroxylated, carbonylated, and alkylated derivatives of this compound. These derivatives often exhibit enhanced antifungal activity and improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 24 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new synthetic methodologies for antifungal agents.
Biology: It is employed in studies investigating the cellular processes and pathways targeted by antifungal agents, providing insights into fungal biology and resistance mechanisms.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating fungal infections.
Industry: It is utilized in the development of antifungal coatings and materials to prevent fungal contamination in various industrial applications.
Wirkmechanismus
Antifungal Agent 24 exerts its effects by targeting specific molecular pathways in fungal cells. It primarily inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. By disrupting ergosterol synthesis, the compound increases membrane permeability, leading to the leakage of essential cellular contents and ultimately causing cell death. The molecular targets involved in this process include enzymes such as squalene epoxidase and lanosterol 14α-demethylase.
Vergleich Mit ähnlichen Verbindungen
Antifungal Agent 24 is unique in its structure and mechanism of action compared to other antifungal agents. Similar compounds include:
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase but has a different chemical structure.
Fluconazole: A triazole antifungal that inhibits lanosterol 14α-demethylase but has a broader spectrum of activity.
Amphotericin B: A polyene antifungal that binds to ergosterol and forms pores in the fungal cell membrane, leading to cell death.
While these compounds share some similarities in their targets and effects, this compound is distinguished by its specific chemical structure and its ability to overcome certain resistance mechanisms that affect other antifungal agents.
Eigenschaften
Molekularformel |
C24H18F2N4O |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-[4-(2-fluorophenyl)phenyl]-4-(1,2,4-triazol-1-ylmethyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C24H18F2N4O/c25-20-11-9-19(10-12-20)24(13-30-16-27-15-28-30)14-31-23(29-24)18-7-5-17(6-8-18)21-3-1-2-4-22(21)26/h1-12,15-16H,13-14H2 |
InChI-Schlüssel |
WTXFRMCKLJLVDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3F)(CN4C=NC=N4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
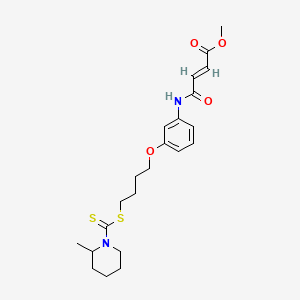
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
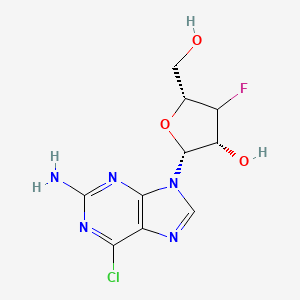
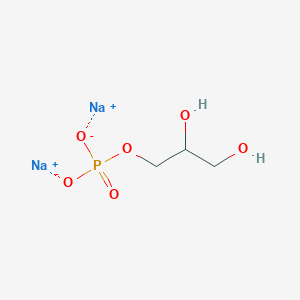

![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
